![molecular formula C19H14N4O2S2 B2412897 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 81511-79-7](/img/structure/B2412897.png)
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of similar compounds was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide and then 5-phenyl-1,3,4-Oxadiazol-2-thiol step by step . The target compounds were synthesized by reaction of .
Scientific Research Applications
Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as potential antimicrobial and hemolytic agents
A new series of N-substituted derivatives of this compound has been synthesized, showing significant activity against various microbial species and demonstrating potential as antimicrobial and hemolytic agents with low toxicity (Rehman et al., 2016).
Pharmacological Evaluation for Various Activities
Computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives
This study investigated the pharmacological potential of similar derivatives, including their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some derivatives showed promising results in these areas (Faheem, 2018).
Potential Antimicrobial Agents
Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents
This research synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl} acetamide derivatives and tested their antimicrobial activity, revealing potential as antimicrobial agents (Baviskar et al., 2013).
Hemolytic Activity and Microbial Inhibition
Synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives
This research developed a series of derivatives showing significant antimicrobial activity against various microbial species and assessed their hemolytic activity. The study found that most derivatives were active and less toxic (Gul et al., 2017).
Crystal Structure and Biological Studies
Crystal structure, Hirshfeld surfaces, and biological studies of 4, 5-dihydro-1,3,4-oxadiazole-2-thiones
This study focused on the synthesis and characterization of similar derivatives, assessing their antioxidant and antibacterial activities. The results showed good antibacterial and potent antioxidant activities (Karanth et al., 2019).
Antibacterial Agents
Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents
This research synthesized a series of derivatives and tested their antibacterial activity, finding significant activity against various bacterial strains (Ramalingam et al., 2019).
Antibacterial and Anti-Enzymatic Potential
Synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate
A series of N-substituted derivatives were synthesized and evaluated for their antibacterial and anti-enzymatic potential. The study found compound 6i as a good inhibitor of gram-negative bacterial strains (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-16(21-18-20-15(11-26-18)13-7-3-1-4-8-13)12-27-19-23-22-17(25-19)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQYLKPTCALJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

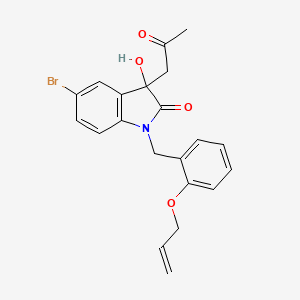
![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)
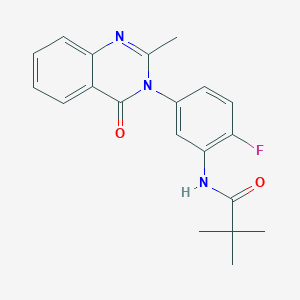
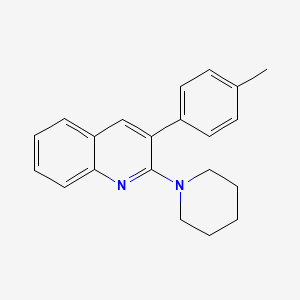
![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2412823.png)
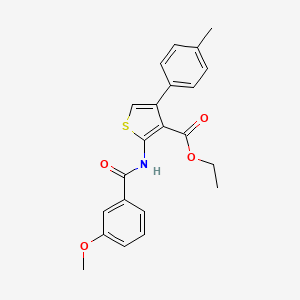
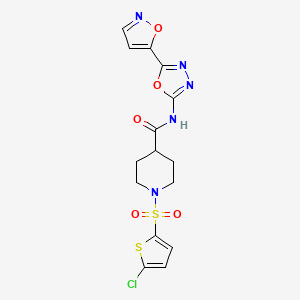
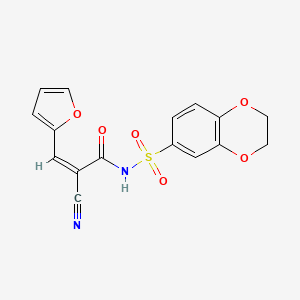
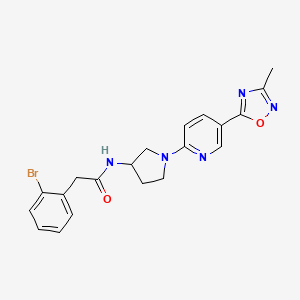
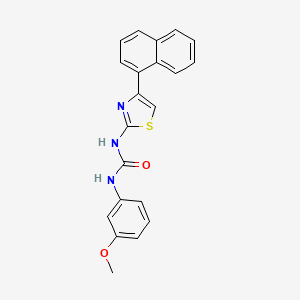
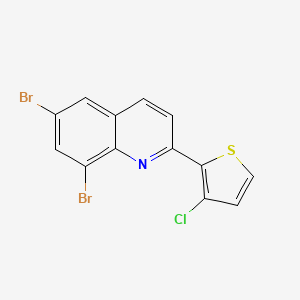
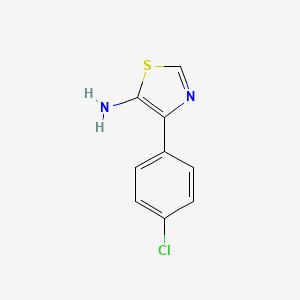
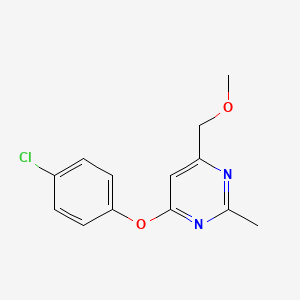
![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)